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Abstract
DDD100097 is a potent and selective inhibitor of Trypanosoma brucei N-myristoyltransferase

(TbNMT), an enzyme essential for the survival of the parasite responsible for Human African

Trypanosomiasis (HAT), also known as sleeping sickness. This technical guide provides a

comprehensive overview of the core physicochemical properties of DDD100097, alongside

detailed experimental methodologies and relevant biological context. The information

presented is intended to support further research and development efforts targeting TbNMT for

the treatment of this neglected tropical disease.

Core Physicochemical Properties
A summary of the key physicochemical properties of DDD100097 is presented in Table 1. This

data has been compiled from various chemical databases and scientific literature. While

experimentally determined values are prioritized, in their absence, high-quality computationally

predicted data are provided with a clear indication of their source.

Table 1: Summary of Physicochemical Properties of DDD100097
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Property Value Source

IUPAC Name

2,6-dichloro-N-

(difluoromethyl)-4-[3-(1-

methylpiperidin-4-yl)propyl]-N-

(1,3,5-trimethyl-1H-pyrazol-4-

yl)benzenesulfonamide

MedKoo Biosciences,

PubChem[1][2]

Chemical Formula C₂₂H₃₀Cl₂F₂N₄O₂S MedKoo Biosciences[1]

Molecular Weight 523.46 g/mol MedKoo Biosciences[1]

Exact Mass 522.1435 MedKoo Biosciences[1]

Appearance Solid powder MedKoo Biosciences[1]

Solubility Soluble in DMSO MedKoo Biosciences[1]

XLogP3 (Computed) 6.1 PubChem[2]

SMILES

CC1=C(C(=NN1C)C)N(C(F)F)

S(=O)

(=O)C2=C(C=C(C=C2Cl)CCC

C3CCN(CC3)C)Cl

PubChem[2]

InChI Key
HLJCVRXGZMOFDS-

UHFFFAOYSA-N
PubChem[2]

CAS Number 1215012-74-0 MedKoo Biosciences[1]

Biological Activity and Mechanism of Action
DDD100097 is a lead compound that emerged from a medicinal chemistry campaign aimed at

developing brain-penetrant inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT)

for the treatment of stage 2 HAT. The lead optimization sought to improve upon an earlier

pyrazole sulfonamide inhibitor, DDD85646, which had poor central nervous system (CNS)

exposure. Modifications, including capping the sulfonamide and reducing the polar surface

area, led to the discovery of DDD100097, which demonstrated partial efficacy in a stage 2

mouse model of HAT.
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The mechanism of action of DDD100097 is the inhibition of TbNMT. N-myristoylation is a

critical co- and post-translational modification in eukaryotes where the enzyme NMT catalyzes

the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine of a variety of

substrate proteins. This lipid modification is crucial for protein-membrane interactions, signal

transduction, and overall parasite viability. By inhibiting TbNMT, DDD100097 disrupts these

essential cellular processes, leading to parasite death.

Figure 1: N-Myristoylation Signaling Pathway and Inhibition by DDD100097
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Caption: Simplified N-myristoylation pathway and its inhibition.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of DDD100097 are

crucial for reproducibility and further development. The following sections outline the

methodologies based on the primary literature and standard laboratory practices.

Synthesis of DDD100097
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The synthesis of DDD100097 is a multi-step process that involves the preparation of key

intermediates followed by their coupling to form the final product. The detailed synthetic route is

described in the supplementary information of the primary publication by Brand et al. (2014). A

generalized workflow is presented below.

Figure 2: General Synthesis Workflow for DDD100097
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Caption: High-level workflow for the chemical synthesis of DDD100097.

Physicochemical Property Determination
While the qualitative solubility in DMSO is reported, a quantitative measure of aqueous

solubility is critical for drug development. A standard method for determining aqueous solubility

is the shake-flask method.

Protocol:

An excess amount of the solid compound (DDD100097) is added to a known volume of

aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a sufficient

time (typically 24-48 hours) to ensure equilibrium is reached.

The saturated solution is then filtered to remove any undissolved solid.

The concentration of the dissolved compound in the filtrate is determined using a suitable

analytical method, such as high-performance liquid chromatography (HPLC) with UV

detection, against a standard curve of known concentrations.

The acid dissociation constant (pKa) is a key parameter influencing a drug's absorption and

distribution. Potentiometric titration is a common and accurate method for pKa determination.

Protocol:

A precise amount of DDD100097 is dissolved in a suitable solvent mixture (e.g., water with

a co-solvent if necessary).

The solution is titrated with a standardized solution of a strong acid or base.

The pH of the solution is monitored throughout the titration using a calibrated pH

electrode.

The pKa is determined from the titration curve, typically at the half-equivalence point.
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The melting point provides an indication of the purity of a crystalline solid.

Protocol:

A small amount of the finely powdered DDD100097 is packed into a capillary tube.

The capillary tube is placed in a melting point apparatus.

The temperature is gradually increased, and the range from which the compound begins

to melt until it is completely liquid is recorded. A narrow melting range is indicative of high

purity.

In Vitro Biological Assays
The potency of DDD100097 against its target enzyme is a critical parameter. A common

method is a scintillation proximity assay (SPA).

Protocol:

Recombinant TbNMT is incubated with varying concentrations of DDD100097.

Myristoyl-CoA and a biotinylated peptide substrate are added to the reaction mixture.

The reaction is allowed to proceed for a set time at a controlled temperature.

The reaction is stopped, and streptavidin-coated SPA beads are added.

The amount of radiolabeled myristate transferred to the peptide is quantified using a

scintillation counter.

IC₅₀ values are calculated from the dose-response curves.

To determine the effect of the compound on the viability of the whole parasite, a cell-based

proliferation assay is used.

Protocol:

T. brucei bloodstream form parasites are cultured in appropriate media.
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The parasites are exposed to a serial dilution of DDD100097 for a defined period (e.g., 72

hours).

A viability reagent (e.g., resazurin) is added, which is converted to a fluorescent product by

metabolically active cells.

Fluorescence is measured to determine the extent of cell proliferation inhibition.

EC₅₀ values are calculated from the resulting dose-response curves.

ADME and In Vivo Efficacy
A summary of the reported Absorption, Distribution, Metabolism, and Excretion (ADME) and in

vivo data for DDD100097 is provided in Table 2.

Table 2: Summary of ADME and In Vivo Efficacy Data for DDD100097

Parameter Value Species Assay/Model

Brain/Blood Ratio >0.5 Mouse In vivo

Metabolic Stability Moderate to High Mouse Liver Microsomes

In Vivo Efficacy Partial efficacy Mouse Stage 2 HAT model

Drug Discovery and Lead Optimization Workflow
The discovery of DDD100097 was the result of a structured lead optimization campaign. A

generalized workflow for such a process is depicted below.
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Figure 3: Inhibitor Discovery and Lead Optimization Workflow

High-Throughput Screening (HTS)
(Identification of Hit Compound)

Hit-to-Lead Chemistry
(Initial SAR exploration)

Lead Optimization
(Structure-Activity Relationship)

In Vitro Assays
(Enzyme Inhibition, Cell Proliferation)

Iterative Design-Synthesize-Test Cycles

In Vitro ADME Profiling
(Solubility, Permeability, Stability)

In Vivo Pharmacokinetics (PK)
(e.g., in mice)

In Vivo Efficacy Studies
(Disease Models)

Preclinical Candidate
(e.g., DDD100097)

Click to download full resolution via product page

Caption: A typical workflow for inhibitor discovery and optimization.

Conclusion
DDD100097 represents a significant advancement in the development of TbNMT inhibitors with

the potential to treat stage 2 Human African Trypanosomiasis. This technical guide has

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12367229?utm_src=pdf-body-img
https://www.benchchem.com/product/b12367229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


summarized its core physicochemical properties, biological activity, and the experimental

methodologies relevant to its characterization and development. While key experimentally

determined physicochemical data such as aqueous solubility and pKa are yet to be published,

the available information provides a strong foundation for researchers and drug development

professionals to build upon in the quest for new and effective treatments for this devastating

disease. Further characterization of its physicochemical profile will be invaluable for formulation

development and advancing this promising compound through the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.ucalgary.ca [chem.ucalgary.ca]

2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical
Properties of DDD100097]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12367229#ddd100097-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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